molecular formula C9H9B B1608417 p-Bromo-alpha-methylstyrene CAS No. 6888-79-5

p-Bromo-alpha-methylstyrene

Cat. No. B1608417
CAS RN: 6888-79-5
M. Wt: 197.07 g/mol
InChI Key: OGVFUFNUTOTCIA-UHFFFAOYSA-N
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Description

P-Bromo-alpha-methylstyrene (PBAMS) is an aromatic compound with a molecular formula of C8H9Br. It is a colorless liquid with a boiling point of 144 °C and a melting point of -45 °C. PBAMS is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Scientific Research Applications

Resource Recovery via Catalytic Fast Pyrolysis of Polystyrene

A study by Ojha and Vinu (2015) explored the selective production of valuable chemicals from polystyrene via catalytic fast pyrolysis using zeolites. The process aimed to enhance the yield of benzene while reducing the yield of condensed ring fragments like indene and indane derivatives. The research found that the yield of various products, including styrene and α-methyl styrene, was significantly influenced by the zeolite's properties, such as Bronsted acidity, specific surface area, and pore volume. This study highlights the potential of p-Bromo-alpha-methylstyrene in facilitating resource recovery and chemical synthesis from waste polystyrene materials Resource recovery via catalytic fast pyrolysis of polystyrene using zeolites.

Synthesis of Functionalized Polymers

Another application involves the synthesis of C60-end-bonded polymers via atom transfer radical polymerization (ATRP), as investigated by Zhou et al. (2000). This study demonstrated the preparation of bromo-terminated polystyrene and poly(methyl methacrylate) polymers that were then reacted with C60 to yield C60-end-bonded polymers. This research signifies the role of p-Bromo-alpha-methylstyrene in creating novel materials with potential applications in nanotechnology and materials science Synthesis of C60-End-Bonded Polymers with Designed Molecular Weights and Narrow Molecular Weight Distributions via Atom Transfer Radical Polymerization.

Thermal Transformation in Flame-Proofed Polystyrene

Research by Heeb et al. (2010) on the thermal-induced transformation of hexabromocyclododecanes in flame-proofed polystyrene highlights the environmental impact and transformation of flame retardants used in polystyrene. The study provides insights into how thermal treatment can alter the chemical composition and potential environmental fate of these materials, indicating the importance of understanding the behavior of brominated compounds, including p-Bromo-alpha-methylstyrene, in industrial applications Thermally-induced transformation of hexabromocyclo dodecanes and isobutoxypenta bromocyclododecanes in flame-proofed polystyrene materials.

Mechanism of Action

Target of Action

p-Bromo-alpha-methylstyrene is a derivative of alpha-methylstyrene (AMS), which is an organic compound with the formula C6H5C(CH3)=CH2

Mode of Action

Ams, its parent compound, is formed as a by-product of the cumene process . In this procedure, cumene is converted to its radical, through a reaction with oxygen . These cumene radicals can undergo radical disproportionation to form AMS . It’s plausible that p-Bromo-alpha-methylstyrene might have a similar interaction with its targets.

Biochemical Pathways

The polymerization of p-methylstyrene, a related compound, has been studied . It’s possible that p-Bromo-alpha-methylstyrene might affect similar pathways.

Pharmacokinetics

The parent compound, ams, is known to be a colorless oil , suggesting that it might have low water solubility. This could impact its absorption and distribution in the body.

Result of Action

The parent compound, ams, is known to be used in the production of various polymers . It’s plausible that p-Bromo-alpha-methylstyrene might have similar applications.

Action Environment

The parent compound, ams, is known to be a colorless oil , suggesting that it might be sensitive to temperature and other environmental conditions.

properties

IUPAC Name

1-bromo-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVFUFNUTOTCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394285
Record name p-bromo-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Bromo-alpha-methylstyrene

CAS RN

6888-79-5
Record name p-bromo-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(prop-1-en-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a slurry of triphenylmethylphosphonium bromide (71.4 g, 200 mmole), in 500 ml dry THF at 0° C., were slowly added dropwise 135 ml (200 mmole) 1.44 M n-butyllithium in hexane. The mixture was stirred 30 minutes at 0° C., and a solution of 39.8 g (200 mmole) p-bromoacetophenone, in 100 ml dry THF, was slowly added dropwise. The mixture was allowed to warm slowly to ambient temperature, whereafter stirring was continued overnight. The stirred mixture was next filtered and the solvent removed by careful distillation at atmospheric pressure, the resulting residue was diluted with hexane, filtered, and the hexane removed by distillation. The remaining material was distilled, using a water aspirator vacuum, to produce 23.2 g (58.3% yield) of p-bromo-α-methylstyrene, bp 95°-98° C.
Name
triphenylmethylphosphonium bromide
Quantity
71.4 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of triphenylphosphonium bromide (17.94 g, 50.24 mmol) in DMSO (10 ml) was added n-BuLi (39.25 ml, 1.6M solution in hexane, 62.80 mmol). The solution was stirred at rt for 1 h and to this was added a solution of 4-bromoacetophenone (10.00 g, 50.24 mmol) in DMSO (4 ml). The reaction mixture was then stirred at rt overnight and then quenched with water and the product was extracted with pentane. The organic layers were combined washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by filtration through a short pad of silica using pentane as eluant to give 1-bromo-4-isopropenylbenzene (5.23 g, 53%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.45 (d, J=9.0 Hz, 2H), 7.32 (d, J=9.0 Hz, 2H), 5.36 (m, 1H), 5.10 (m, 1H), 2.12 (m, 3H).
Quantity
17.94 g
Type
reactant
Reaction Step One
Quantity
39.25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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